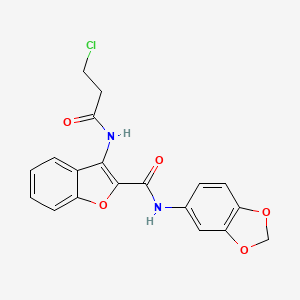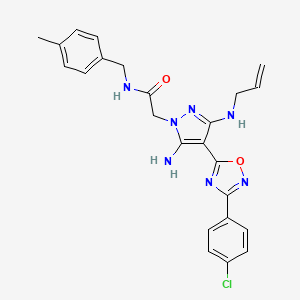
1-Chloro-2,4-difluoro-5-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,4-difluoro-5-methoxybenzene is a chemical compound with the molecular formula C7H5ClF2O. It has a molecular weight of 178.57 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClF2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 . This indicates the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring.Chemical Reactions Analysis
As a halogenated aromatic compound, this compound may undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine can substantially enhance the rate of substitution .科学的研究の応用
Electrochemical Fluorination
The electrochemical fluorination process is a critical pathway for the synthesis of fluorinated aromatic compounds. A study by Hirohide Horio et al. investigated the side-reactions during the fluorination of halobenzenes, revealing insights into the formation mechanism of fluorinated products and their byproducts. This process is essential for the synthesis of compounds like 1-Chloro-2,4-difluoro-5-methoxybenzene, providing a foundation for further chemical transformations and applications in materials science and pharmaceuticals Hirohide Horio, K. Momota, Katsuya Kato, M. Morita, Y. Matsuda, 1996, Electrochimica Acta.
Electrosynthesis of Polymers
In the field of polymer science, the electrosynthesis method offers a route to polymers with specific electrical and optical properties. T. Moustafid et al. demonstrated the electrosynthesis and characterization of soluble poly(2-methoxy-5-alkoxy paraphenylenes), highlighting the impact of methoxy and alkoxy substituents on the solubility and electronic properties of the polymers. This research contributes to the development of materials for electronic devices and coatings, where this compound can serve as a precursor for the synthesis of such polymers T. Moustafid, S. Aeiyach, J. Aaron, H. Mir-Hedayatullah, P. Lacaze, 1991, Polymer.
Charge Transfer in Organic Compounds
The study of charge transfer processes in organic compounds is fundamental to understanding their electronic properties and potential applications in optoelectronics. Jye‐Shane Yang et al. explored the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes. The findings from this study elucidate the influence of methoxy groups on the electronic properties of aromatic compounds, which is crucial for designing organic semiconductors and photovoltaic materials. The research provides insights into the role of substituents like this compound in modulating the electronic characteristics of organic molecules Jye‐Shane Yang, Kang-ling Liau, Chin-Min Wang, C. Hwang, 2004, Journal of the American Chemical Society.
Safety and Hazards
特性
IUPAC Name |
1-chloro-2,4-difluoro-5-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDCQMDEJJMLAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261628-93-6 |
Source


|
| Record name | 1-chloro-2,4-difluoro-5-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2841850.png)
![(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2841851.png)

![Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate](/img/structure/B2841855.png)
![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2841856.png)

![N-{7-Methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}-2-(trifluoromethyl)benzamide](/img/structure/B2841858.png)
![1-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2841860.png)
![methyl 6-chloro-2-(2-oxo-2-(p-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2841863.png)
![4-[3-(2,4-dimethylbenzenesulfonyl)-2-hydroxypropoxy]benzonitrile](/img/structure/B2841868.png)
![6-[(3-Fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid](/img/structure/B2841869.png)


